

Assessing the therapeutic potential of LY3020371 hydrochloride against existing treatments.

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Compound of Interest

Compound Name: LY3020371 hydrochloride

Cat. No.: B10824547

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Here are two comprehensive comparison guides assessing the therapeutic potential of **LY3020371 hydrochloride** against existing treatments and a comparative analysis of Hedgehog pathway inhibitors.

Comparison Guide 1: LY3020371 Hydrochloride for Treatment-Resistant Depression

Audience: Researchers, scientists, and drug development professionals in neuroscience.

Objective: To objectively compare the preclinical profile of **LY3020371 hydrochloride** with the rapid-acting antidepressant ketamine and standard-of-care Selective Serotonin Reuptake Inhibitors (SSRIs).

Introduction

LY3020371 hydrochloride is a potent and selective antagonist of the metabotropic glutamate 2/3 (mGlu2/3) receptors, being investigated for its potential as a rapid-acting antidepressant. The rationale for its development stems from the hypothesis that, similar to the N-methyl-D-aspartate (NMDA) receptor antagonist ketamine, modulating the glutamate system can elicit fast-acting antidepressant effects. This is a departure from traditional monoaminergic antidepressants like SSRIs, which have a delayed onset of action. Preclinical studies have



positioned LY3020371 as a compound with the potential for rapid antidepressant efficacy but without the psychotomimetic and abuse-related side effects associated with ketamine.

Mechanism of Action

- LY3020371: Blocks presynaptic mGlu2/3 autoreceptors, leading to an increase in glutamate release in cortical and limbic brain regions. This surge in glutamate is thought to enhance αamino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor signaling and downstream pathways, such as the mammalian target of rapamycin (mTOR), promoting synaptogenesis and neuroplasticity.
- Ketamine: A non-competitive NMDA receptor antagonist. By blocking NMDA receptors on GABAergic interneurons, ketamine disinhibits glutamatergic neurons, leading to a glutamate surge and subsequent activation of AMPA receptors and the mTOR pathway.
- SSRIs: Selectively inhibit the reuptake of serotonin in the synaptic cleft, increasing the
 availability of this neurotransmitter. Their therapeutic effects are believed to be mediated by
 downstream neuroplastic changes that occur over several weeks.

Data Presentation

Table 1: Preclinical Efficacy of LY3020371 vs. Ketamine in Rodent Models of Depression

Parameter	LY3020371	Ketamine
Forced Swim Test (FST)	Reduces immobility time, indicative of antidepressant effect.	Reduces immobility time, indicative of antidepressant effect.
Learned Helplessness	Reverses learned helplessness behavior.	Reverses learned helplessness behavior.
Neurochemical Effects	Increases dopamine and serotonin efflux in the prefrontal cortex.	Increases dopamine and serotonin efflux in the prefrontal cortex.
Wakefulness Promotion	Increases wakefulness without rebound hypersomnia.	Increases wakefulness.



Table 2: Preclinical Safety and Tolerability of LY3020371 vs. Ketamine

Parameter	LY3020371	Ketamine
Motor Effects	Minimal increase in locomotion; no impairment in motor performance.	Induces hyperlocomotion and impairs motor coordination.
Cognitive Effects	No significant cognitive impairment in T-maze or Y-maze tasks.	Impairs performance in T-maze and Y-maze tasks.
Psychotomimetic/Abuse Liability	Does not fully substitute for psychoactive drugs (e.g., phencyclidine) in drug discrimination studies.	Substitutes for phencyclidine in drug discrimination studies, indicating similar subjective effects.
Dopamine Efflux in Nucleus Accumbens	No significant increase.	Significantly increases dopamine efflux, which is associated with abuse potential.

Experimental Protocols

Forced Swim Test (FST): This test is a widely used rodent behavioral model to screen for antidepressant efficacy.

- Apparatus: A cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
- Procedure: Rodents are placed in the water tank for a 6-minute session. The duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the session is recorded.
- Endpoint: A reduction in immobility time is interpreted as an antidepressant-like effect.

Drug Discrimination Study: This procedure is used to assess the subjective effects of a drug.

Apparatus: A standard operant conditioning chamber with two levers.



- Training: Animals are trained to press one lever after receiving an injection of a known drug
 of abuse (e.g., phencyclidine) and the other lever after a vehicle injection to receive a food
 reward.
- Testing: Once trained, the test drug (e.g., LY3020371) is administered, and the percentage of responses on the drug-appropriate lever is measured.
- Endpoint: A high percentage of responding on the drug-appropriate lever suggests that the test drug has similar subjective effects to the training drug.

Mandatory Visualization



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Caption: Signaling pathways of LY3020371 and Ketamine.

Comparison Guide 2: Hedgehog Pathway Inhibitors in Oncology and Fibrosis

Audience: Researchers, scientists, and drug development professionals in oncology and fibrosis.

Objective: To objectively compare the performance of taladegib, vismodegib, and sonidegib, with a focus on their clinical application in basal cell carcinoma and emerging indications.



Introduction

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is largely quiescent in adult tissues. However, aberrant reactivation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma (BCC), and fibrotic diseases like idiopathic pulmonary fibrosis (IPF).[1] Several small molecule inhibitors targeting the transmembrane protein Smoothened (SMO), a key component of the Hh pathway, have been developed. This guide compares three such inhibitors: vismodegib and sonidegib, which are approved for the treatment of advanced BCC, and taladegib, an investigational agent being evaluated for various cancers and IPF.[1][2][3]

Mechanism of Action

Vismodegib, sonidegib, and taladegib are all orally bioavailable small molecule inhibitors of SMO.[4][5] By binding to and inhibiting SMO, these drugs prevent the downstream activation of GLI transcription factors, which are responsible for transcribing genes that promote cell proliferation and survival.[4] This inhibition effectively halts the aberrant cell growth driven by the Hh pathway.[4]

Data Presentation

Table 3: Clinical Efficacy of Hedgehog Pathway Inhibitors in Locally Advanced Basal Cell Carcinoma (IaBCC)

Parameter	Vismodegib (ERIVANCE trial)	Sonidegib (BOLT trial - 200 mg dose)	Taladegib
Objective Response Rate (ORR)	43% - 47.6%	56% - 58%	Data not yet available for BCC
Complete Response (CR)	~20%	~5%	Data not yet available for BCC
Median Duration of Response	9.5 months	26.1 months	Data not yet available for BCC
Median Progression- Free Survival	9.5 months	22 months	Data not yet available for BCC



Note: Data are from separate clinical trials and not from head-to-head comparisons. A matching-adjusted indirect comparison suggested that the comparative effectiveness of sonidegib versus vismodegib remains unchanged after adjusting for baseline patient characteristics.[6]

Table 4: Clinical Efficacy of Taladegib in Idiopathic Pulmonary Fibrosis (IPF) (Phase 2a trial)

Parameter	Taladegib (200 mg daily)	Placebo
Change in % Predicted Forced Vital Capacity (FVC) from Baseline	+1.9%	-1.3%
Change in Total Lung Capacity (TLC) from Baseline	+206.67 mL	-55.58 mL

Table 5: Common Adverse Events of Hedgehog Pathway Inhibitors

Adverse Event	Vismodegib	Sonidegib	Taladegib
Muscle Spasms	~70%	~55%	~57%
Alopecia (Hair Loss)	~65%	~50%	~52%
Dysgeusia (Taste Alteration)	~55%	~40%	~57%
Fatigue	~40%	~40%	Common
Nausea	~30%	~30%	~19%
Weight Loss	~45%	~20%	Not specified
Diarrhea	~30%	~15%	Not specified

Experimental Protocols

ERIVANCE Study (Vismodegib in aBCC):

• Design: A phase II, international, multicenter, single-arm, two-cohort study.[7]



- Patient Population: Adults with histologically confirmed metastatic BCC (mBCC) or locally advanced BCC (laBCC) for whom surgery was inappropriate.[7]
- Intervention: Vismodegib 150 mg orally once daily until disease progression or unacceptable toxicity.[7]
- Primary Endpoint: Objective response rate (ORR) as assessed by an independent review facility.[8]

BOLT Study (Sonidegib in aBCC):

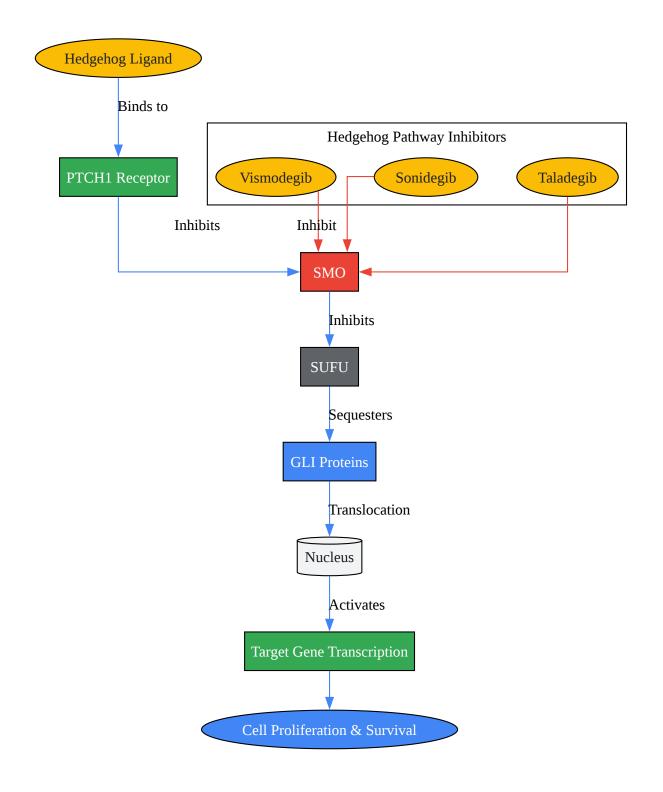
- Design: A phase II, randomized, double-blind, multicenter study.
- Patient Population: Adults with histologically confirmed mBCC or laBCC with no prior Hh pathway inhibitor therapy.
- Intervention: Patients were randomized to receive sonidegib 200 mg or 800 mg orally once daily. The 200 mg dose was approved.
- · Primary Endpoint: ORR.

ENV-IPF-101 Study (Taladegib in IPF):

- Design: A phase 2a, multicenter, randomized, double-blind, placebo-controlled trial.[9]
- Patient Population: Patients with IPF older than 40 years who were not on concurrent IPF therapy.[9]
- Intervention: Taladegib 200 mg or placebo orally once daily for 12 weeks.[9]
- Primary Endpoints: Safety and change from baseline in FVC.[9]

Mandatory Visualization





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Caption: The Hedgehog signaling pathway and the mechanism of action of SMO inhibitors.



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